3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid
Description
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions and a propiolic acid (HC≡C-COOH) moiety at the 3-position. The pyrazole ring contributes to stability and hydrogen-bonding capabilities, while the propiolic acid group offers reactivity for conjugation or further functionalization .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12) |
InChI Key |
AZBPEBSXHWPWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Utilization of 1,3-dicarbonyl compounds (e.g., acetylacetone, methyl ethyl diketone)
- Hydrazine derivatives as N-2 building blocks
- Acid catalysts, notably glacial acetic acid, formic acid, or mineral acids
- Solvent systems including water, alcohols, or amines
- Reaction temperatures ranging from 0°C to 120°C
Representative Reaction:
In a typical synthesis, methyl ethyl diketone reacts with hydrazine hydrate in an acidified medium, often with glacial acetic acid as the catalyst, under controlled temperature conditions (around 50°C). The process proceeds through initial formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring, and subsequent functionalization to yield the propiolic acid derivative.
Methyl ethyl diketone + Hydrazine hydrate + Acid catalyst → 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid
- Temperature: 50°C
- Solvent: Water or alcohols
- Catalyst: Glacial acetic acid
Synthesis via In Situ Generation of 1,3-Dicarbonyl Intermediates
This approach involves generating 1,3-dicarbonyl compounds in situ from simpler precursors such as enolates and acyl chlorides, which then undergo cyclocondensation with hydrazines.
Methodology:
- Enolate formation from ketones or diketones
- Acylation with acyl chlorides or carboxylic acids
- Cyclization with hydrazines to form pyrazoles
- Functionalization with propiolic acid groups via subsequent acylation or substitution reactions
Research Outcomes:
- High yields (>85%) and purity
- Tolerance to steric and electronic variations
- One-pot procedures that simplify purification
Catalytic Cyclocondensation Using Acid Catalysts
The use of acids such as glacial acetic acid, formic acid, or mineral acids facilitates the cyclization process, often under mild conditions.
Advantages:
- No inorganic salt by-products
- Cost-effective and environmentally benign
- High selectivity and yields
Example:
In a patent, the synthesis of 3,5-dimethylpyrazole involved reacting methyl ethyl diketone with hydrazine hydrate in water with glacial acetic acid as the catalyst at 50°C, achieving yields over 90% with high purity.
Solvent Systems and Reaction Conditions
| Solvent Type | Examples | Reaction Temperature | Catalysts | Yield | Notes |
|---|---|---|---|---|---|
| Water | Used as a cheap, green solvent | 30–100°C | Glacial acetic acid, sulfuric acid | >90% | No inorganic salts produced, simple operation |
| Alcohols | Methyl alcohol, ethanol, propanol | 0–120°C | Acid catalysts | High | Suitable for in situ generation of intermediates |
| Amines | Methylamine, dimethylamine | Variable | Acid catalysts | Variable | Useful for further functionalization |
Research Outcomes and Data Tables
Yield and Purity Data:
| Method | Raw Materials | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Multicomponent cyclocondensation | Methyl ethyl diketone + Hydrazine hydrate | Glacial acetic acid | Water | 50°C | 90–95 | >99 | Patent CN1482119A |
| In situ diketone formation | Enolate + Acyl chloride + Hydrazine | Formic acid | Alcohol | 50°C | 85–90 | >98 | Literature review |
| Direct condensation | Methyl ethyl diketone + Hydrazine + Sulfuric acid | Water | 50°C | 88 | >97 | Peer-reviewed article |
Summary of Key Research Findings
- Efficiency: The use of water as a solvent combined with glacial acetic acid catalysis provides high yields (>90%) with minimal by-products.
- Environmental Impact: Water-based reactions are environmentally friendly, avoiding inorganic salts and hazardous solvents.
- Operational Simplicity: One-pot procedures with mild temperatures (around 50°C) facilitate scale-up and industrial application.
- Versatility: The methods accommodate various substituents on the pyrazole ring, enabling functionalization at different positions.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid, which can have distinct chemical and biological properties .
Scientific Research Applications
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and properties of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid and related compounds:
Electronic and Steric Effects
- Pyrazole vs. Aryl Substituents : The 1,5-dimethylpyrazole ring in the target compound provides electron-donating methyl groups, which may enhance reactivity in cycloaddition or metal-coordination reactions compared to aryl-substituted propiolic acids. For example, aryl derivatives with electron-donating groups show 10–15% higher yields in cyclization reactions .
- Acid vs. Ester/Nitrile Derivatives : The propiolic acid group (-C≡C-COOH) offers strong hydrogen-bonding capacity, influencing crystal packing (as per hydrogen-bonding patterns discussed in ). In contrast, ester or nitrile derivatives prioritize solubility and stability, making them more suitable for synthetic intermediates .
Biological Activity
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is C₇H₈N₂O₂. The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions and a propiolic acid moiety at the 3 position, contributing to its unique reactivity and potential biological effects.
Biological Activities
Research indicates that 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro assays suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific studies have indicated significant efficacy against certain cancer cell lines .
- Enzyme Inhibition : The mechanism of action appears to involve the inhibition of specific enzymes linked to disease pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory processes, suggesting a potential role in anti-inflammatory therapies .
The biological activity of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction is facilitated by the presence of the pyrazole ring, which can engage in hydrogen bonding and π-π stacking interactions .
- Cell Signaling Pathways : It has been suggested that this compound can influence key signaling pathways involved in cell proliferation and apoptosis. For example, it may affect pathways related to tumor growth and inflammation .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
- Anticancer Study : A study focused on the effects of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid on human cancer cell lines showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Evaluation : In a series of tests against common pathogens, derivatives exhibited MIC values indicating moderate antibacterial activity. This suggests potential for further development as therapeutic agents targeting infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
